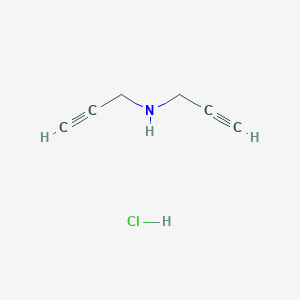
Di(prop-2-yn-1-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Di(prop-2-yn-1-yl)amine hydrochloride” is a chemical compound with the molecular formula C6H8ClN . It is related to the class of compounds known as propargylamines .
Synthesis Analysis
Propargylamines, including “Di(prop-2-yn-1-yl)amine hydrochloride”, can be synthesized via A3 and KA2 coupling reactions . The synthesis involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Molecular Structure Analysis
The molecular weight of “Di(prop-2-yn-1-yl)amine hydrochloride” is 129.59 . The empirical formula is C6H8ClN .
Chemical Reactions Analysis
The terminal alkynes in “Di(prop-2-yn-1-yl)amine hydrochloride” undergo oxidative alkyne–alkyne coupling under certain conditions, resulting in polymers with bimodal molecular weight distributions .
Physical And Chemical Properties Analysis
“Di(prop-2-yn-1-yl)amine hydrochloride” has a density of 0.900 g/mL at 25 °C .
Applications De Recherche Scientifique
Synthesis of Propargylamines
Propargylamines are a class of compounds with many pharmaceutical and biological properties. Di(prop-2-yn-1-yl)amine hydrochloride can be used in the synthesis of propargylamines . This compound is very relevant in green chemistry as it allows for solvent-free synthetic approaches .
Neurodegenerative Disorders Treatment
Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These derivatives have been found to have an antiapoptotic function, which makes them useful for symptomatic and neuroprotective treatment .
Treatment of Type 1 Diabetes
Pargyline, a monoamine oxidase inhibitor, is used for treating type 1 diabetes . It acts as an irreversible selective MAO-B inhibitor drug .
Cancer Treatments
Pargyline has been found to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments . When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .
Visible-light-induced Oxidative Formylation
Di(prop-2-yn-1-yl)amine hydrochloride can be used in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . This process affords the corresponding formamides in good yields under mild conditions .
1,3-Dipolar Cycloaddition Reactions
A synthetic approach to combining pharmacophore ligands with an aminoadamantyl-containing spacer based on a copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition can be achieved using Di(prop-2-yn-1-yl)amine hydrochloride .
Mécanisme D'action
Mode of Action
It’s known that the compound can participate in copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition reactions . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s function or activity.
Biochemical Pathways
Given its potential to participate in 1,3-dipolar cycloaddition reactions , it’s plausible that it could affect a variety of biochemical pathways, particularly those involving azide-containing compounds.
Result of Action
Given its potential to participate in 1,3-dipolar cycloaddition reactions , it’s plausible that it could induce a variety of molecular and cellular changes, depending on the specific targets and pathways involved.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-prop-2-ynylprop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c1-3-5-7-6-4-2;/h1-2,7H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLDYNBXYLPYGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC#C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605667 |
Source


|
| Record name | N-(Prop-2-yn-1-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93282-90-7 |
Source


|
| Record name | N-(Prop-2-yn-1-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(prop-2-yn-1-yl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)
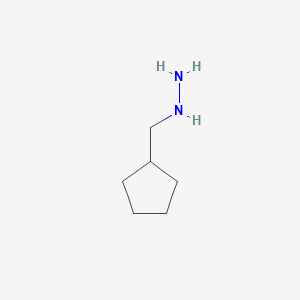
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)
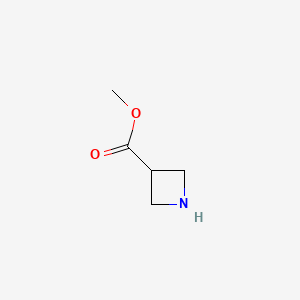
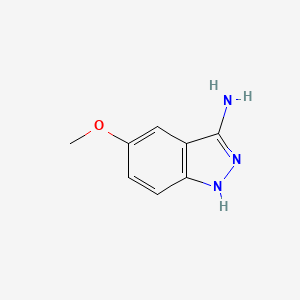
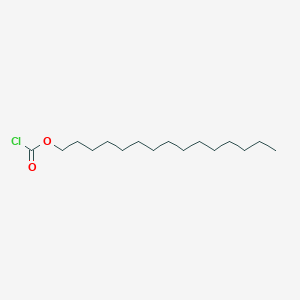

![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)
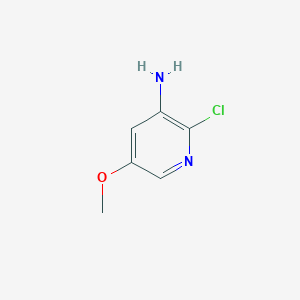

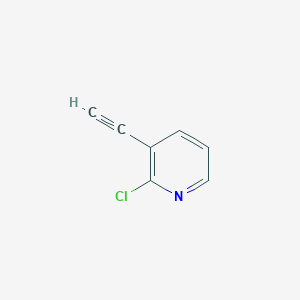
![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)

